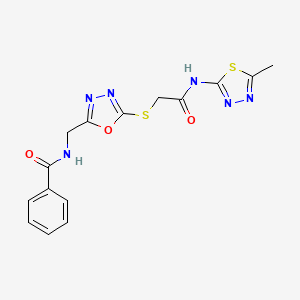![molecular formula C22H22BrNO6 B2717424 Ethyl 6-bromo-2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 384352-14-1](/img/structure/B2717424.png)
Ethyl 6-bromo-2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromo-2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is a chemical compound with the molecular formula C22H22BrNO6 . It has an average mass of 476.317 Da and a monoisotopic mass of 475.063049 Da .
Synthesis Analysis
The synthesis of this compound could involve several steps, including the introduction of tert-butyl groups , and the use of reagents such as N-bromosuccinimide (NBS) for bromination . The Suzuki–Miyaura coupling reaction, which involves the use of organoboron reagents, could also be a part of the synthesis process .Molecular Structure Analysis
The molecular structure of this compound is based on the benzofuran backbone, with various substituents attached to it . These include a bromine atom, a tert-butyl group, and a 4-nitrophenylmethoxy group .Chemical Reactions Analysis
The chemical reactions involving this compound could include free radical reactions, as suggested by the use of NBS in its synthesis . The tert-butyl group attached to the molecule could also undergo reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, its bromine and nitro groups could potentially make it relatively heavy and polar .Aplicaciones Científicas De Investigación
Synthesis and Characterization
A significant body of research has been dedicated to the synthesis and characterization of benzofuran derivatives, including compounds structurally related to Ethyl 6-bromo-2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate. Studies demonstrate various synthetic routes to obtain benzofuran derivatives, showcasing their potential in generating compounds with varied biological activities. For instance, Mubarak et al. (2007) discussed the synthesis of new benzofuran derivatives with potential anti-HIV activities, highlighting the versatility of these compounds in medicinal chemistry M. Mubarak et al., 2007.
Crystal and Molecular Structure Studies
Crystal and molecular structure analyses are crucial for understanding the properties and potential applications of benzofuran derivatives. Kaur et al. (2012) reported on the crystal and molecular structures of certain benzofuran derivatives, which are vital for their activity and interaction with biological targets. These structural studies provide insights into the stability and reactivity of such compounds M. Kaur et al., 2012.
High Pressure vs. Thermal Activation
The exploration of reaction conditions, such as high pressure versus thermal activation, opens new pathways for modifying and enhancing the reactivity of benzofuran derivatives. Rulev et al. (1998) investigated the effects of these conditions on the conjugate addition of amines, demonstrating the influence of experimental parameters on the outcomes of chemical reactions involving benzofuran derivatives A. Y. Rulev et al., 1998.
Oxidative Cyclization
Oxidative cyclization techniques have been applied to benzofuran derivatives to achieve complex molecular architectures. Rajeswaran and Srinivasan (1994) elaborated on the synthesis of benzocarbazoloquinones via oxidative cyclization, a method that could potentially be applied to similar compounds for the development of pharmacologically active molecules W. Rajeswaran & P. Srinivasan, 1994.
Propiedades
IUPAC Name |
ethyl 6-bromo-2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO6/c1-5-28-21(25)19-15-10-18(16(23)11-17(15)30-20(19)22(2,3)4)29-12-13-6-8-14(9-7-13)24(26)27/h6-11H,5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOBSTZNQTVIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=C(C=C3)[N+](=O)[O-])Br)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-N-[2-(2-methoxyphenoxy)propyl]pyridine-4-carboxamide](/img/structure/B2717345.png)


![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717349.png)


![9-(3,4-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2717354.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-phenylazetidine-1-carboxamide](/img/structure/B2717357.png)
